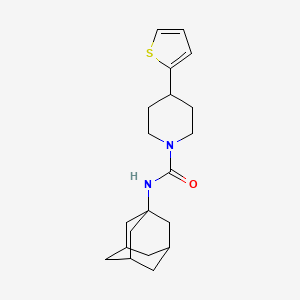

N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Description

N-((1R,3s)-Adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound featuring a rigid adamantane moiety linked via a carboxamide bond to a piperidine ring substituted with a thiophen-2-yl group. The thiophene substituent may contribute to electronic effects and π-π stacking in biological targets. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in receptor modulation (e.g., cannabinoid or FFAR1 agonism) .

Properties

IUPAC Name |

N-(1-adamantyl)-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2OS/c23-19(22-5-3-17(4-6-22)18-2-1-7-24-18)21-20-11-14-8-15(12-20)10-16(9-14)13-20/h1-2,7,14-17H,3-6,8-13H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKAVVVLRRQPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other electrophilic substitution reactions.

Thiophene Functionalization: Thiophene can be functionalized through various methods such as lithiation followed by electrophilic substitution.

Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through nucleophilic substitution reactions or reductive amination.

Coupling Reactions: The final step involves coupling the adamantane, thiophene, and piperidine derivatives using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LAH) or borane complexes are common reducing agents.

Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety could enhance lipophilicity, aiding in membrane permeability, while the thiophene and piperidine rings might contribute to specific binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Piperidine Derivatives

N-(1-Adamantyl)Piperidine-4-(5-Mercapto-4-Phenyl-1,2,4-Triazol-3-yl)-1-Carbothioamide ()

- Structure : Adamantane linked to a piperidine ring with a triazole-thiol substituent.

- Synthesis : Reacted 1-(1-adamantylthiocarbamoyl)piperidine-4-carbohydrazide with methyl/phenyl isothiocyanate under reflux, followed by NaOH treatment .

- Key Data : Characterized via $ ^1H $-NMR (δ 1.60–2.10 for adamantane protons) and ESI-MS (m/z 483.2 for [M+H]$^+$) .

- Comparison : Replacing the thiophene with a triazole-thiol group alters electronic properties and solubility. Thiophene’s aromaticity may enhance binding compared to the polar triazole.

N-(3-Fluorophenyl)-4-(2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)Piperidine-1-Carboxamide ()

- Structure : Piperidine-1-carboxamide with a benzimidazolone and fluorophenyl group.

- Synthesis : Derived from 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one and 3-fluorophenyl isocyanate (63% yield) .

- Comparison : The absence of adamantane reduces lipophilicity, while the benzimidazolone core may favor kinase or protease inhibition.

Thiophene-Containing Adamantane Derivatives

Compound 1 ()

- Structure : Thiophene-linked piperidine derivative with a camphor-based substituent.

- Activity : FFAR1 agonist with potency comparable to QS-528 (EC$_{50}$ ~10 μM) .

- Comparison : The target compound’s adamantane-thiophene-piperidine architecture may similarly target metabolic receptors, but the camphor moiety in Compound 1 introduces stereochemical complexity.

Adamantane-Sulfonamide Derivatives ()

Data Tables

Table 2: Spectroscopic Characterization

Research Findings and Implications

- Synthetic Efficiency : Adamantane derivatives are typically synthesized in moderate-to-high yields (38–92%), with sulfonylation and carboxamidation being robust strategies .

- Structural Optimization : Replacing thiophene with triazole () or sulfonamide () modulates solubility and target engagement, guiding lead optimization.

Biological Activity

N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that incorporates adamantane, thiophene, and piperidine moieties. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure that can be synthesized through multi-step organic reactions. Key steps include:

- Formation of Adamantane Derivative : Functionalization through halogenation or electrophilic substitution.

- Thiophene Functionalization : Achieved via lithiation followed by electrophilic substitution.

- Piperidine Derivative Synthesis : Through nucleophilic substitution or reductive amination.

- Coupling Reactions : Final amide bond formation using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives containing thiophene rings. While specific data on this compound is limited, related compounds have shown promising results:

- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Inhibition : Certain derivatives inhibited biofilm formation, indicating potential use in treating resistant bacterial strains .

The mechanism of action for this compound likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes or receptors, modulating their activity through binding interactions.

- Enhanced Lipophilicity : The adamantane moiety increases membrane permeability, while the thiophene and piperidine rings contribute to specific binding interactions.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-((1R,3s)-adamantan-1-yl)-4-(phenyl)piperidine-1-carboxamide | Adamantane + Phenyl | Moderate antibacterial activity |

| N-((1R,3s)-adamantan-1-yl)-4-(pyridin-2-yl)piperidine-1-carboxamide | Adamantane + Pyridine | Potential enzyme inhibitor |

This compound is distinguished by its thiophene ring, which may impart unique electronic and steric properties compared to phenyl or pyridine analogs.

Case Studies

While direct case studies on this compound are sparse, related research on adamantane derivatives has highlighted their broad-spectrum antibacterial and antiproliferative activities. For instance, studies on adamantane-thiourea hybrids indicated significant antibacterial effects against various strains . These findings suggest that similar derivatives may exhibit comparable biological activities.

Q & A

Q. What are the typical synthetic pathways for N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis involves multi-step organic reactions:

Adamantane Functionalization : The adamantane moiety is introduced via carboxamide coupling using reagents like EDCI/HOBt under inert conditions .

Piperidine-Thiophene Coupling : The thiophene ring is attached to the piperidine core via Suzuki-Miyaura cross-coupling (Pd catalysts, e.g., Pd(PPh₃)₄) or nucleophilic substitution .

Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization is used to isolate the final product .

- Key Challenges : Stereochemical control at the (1R,3s)-adamantane position requires chiral auxiliaries or asymmetric catalysis .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray Crystallography : SHELX software is employed for crystal structure determination, resolving stereochemistry and bond angles .

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, adamantane CH₂ at δ 1.6–2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ = 413.24) .

- Elemental Analysis : Confirms purity (>95%) via C, H, N, S content .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(dppf)) improve cross-coupling efficiency (yield increase from 60% to 85%) .

- Temperature Control : Maintaining ≤ 60°C during amide coupling reduces side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Data Table :

Q. What methodologies are used to study its mechanism of action in biological systems?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists) quantifies affinity for targets like GPCRs or ion channels .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with proteins (e.g., dopamine D2 receptor) .

- Functional Assays : cAMP accumulation or calcium flux assays measure downstream signaling modulation .

- Key Finding : Adamantane derivatives show nM affinity for σ-1 receptors (IC₅₀ = 12 nM in rat brain homogenates) .

Q. How can discrepancies in binding affinity data across studies be resolved?

- Methodological Answer : Contradictions arise from assay conditions (e.g., pH, temperature). Resolution strategies:

- Orthogonal Validation : Use surface plasmon resonance (SPR) to corroborate radioligand data .

- Buffer Standardization : Uniform pH 7.4 buffers with 0.1% BSA reduce variability .

- Control Compounds : Include reference ligands (e.g., haloperidol for σ-1 receptors) to calibrate assays .

Q. What strategies improve the pharmacokinetic properties of this compound?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) or salt forms (e.g., citrate) .

- Metabolic Stability : Deuteration at labile positions (e.g., piperidine CH₂) reduces CYP450-mediated oxidation .

- Bioavailability : Nanoformulation (liposomes) or prodrug strategies (ester derivatives) improve oral absorption .

Data Contradiction Analysis Example

- Issue : Conflicting IC₅₀ values (10 nM vs. 120 nM) for σ-1 receptor binding.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.